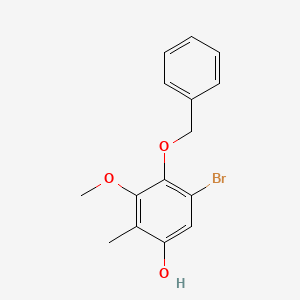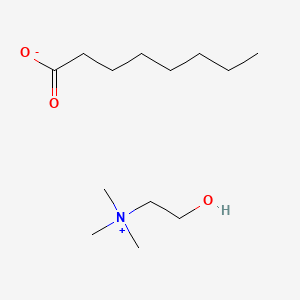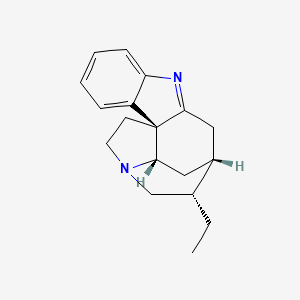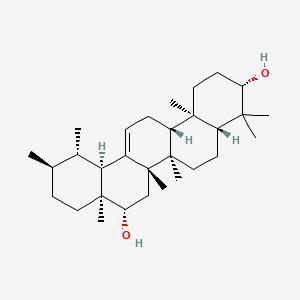
Brein
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Brein is a synthetic compound known for its diverse applications in various scientific fields It is characterized by its unique molecular structure, which allows it to interact with different biological and chemical systems
准备方法
Synthetic Routes and Reaction Conditions
Brein can be synthesized through several synthetic routes. One common method involves the reaction of a pyridino- or pyrimido-cyclic compound with specific reagents under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction conditions. The process involves the continuous feeding of reactants into the reactor, where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
Brein undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, resulting in the formation of oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce different reduced forms.
科学研究应用
Brein has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: this compound is employed in studies involving cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Industry: this compound is utilized in the production of specialty chemicals and materials.
作用机制
Brein exerts its effects through specific molecular targets and pathways. It interacts with certain proteins and enzymes, modulating their activity and leading to various biological outcomes . The compound’s mechanism of action involves binding to these targets and altering their function, which can result in changes in cellular processes and signaling pathways.
相似化合物的比较
Brein can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
- Pyridino-cyclic compounds
- Pyrimido-cyclic compounds
Uniqueness
This compound stands out due to its unique molecular structure, which allows it to interact with a wide range of biological and chemical systems. This versatility makes it a valuable compound in various scientific fields.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can harness its potential for various scientific and industrial purposes.
属性
CAS 编号 |
465-08-7 |
|---|---|
分子式 |
C30H50O2 |
分子量 |
442.7 g/mol |
IUPAC 名称 |
(3S,4aR,6aR,6bS,8S,8aS,11R,12S,12aS,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-3,8-diol |
InChI |
InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h9,18-19,21-25,31-32H,10-17H2,1-8H3/t18-,19+,21+,22-,23+,24+,25+,27+,28-,29-,30-/m1/s1 |
InChI 键 |
VJFLMYRRJUWADI-HCHYAELYSA-N |
手性 SMILES |
C[C@@H]1CC[C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)O)C |
规范 SMILES |
CC1CCC2(C(CC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


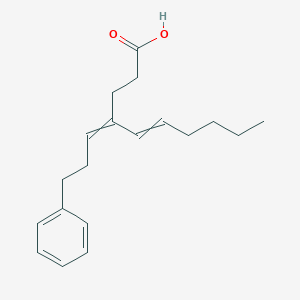

![2-(4-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine](/img/structure/B12640688.png)
![Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12640689.png)
![trimethyl 3-(3-methoxycarbonyl-1,2-oxazol-4-yl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate](/img/structure/B12640693.png)
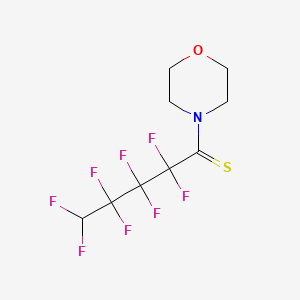
![(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (2/1)](/img/structure/B12640699.png)
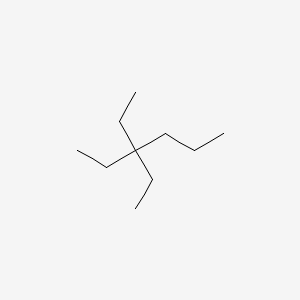
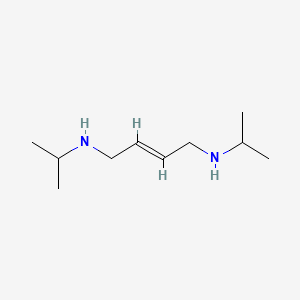
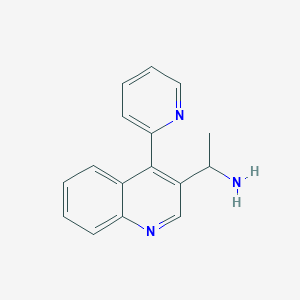
![N-((3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-6-chloro-5-nitro-2-(propylthio)pyrimidin-4-amine](/img/structure/B12640724.png)
